CAY10563
Description
Overview of Nitric Oxide (NO) Donors in Fundamental and Applied Biomedical Investigations
Nitric oxide's significance spans numerous physiological and pathophysiological processes, making its investigation a critical area of biomedical research. Exogenous NO donors are valuable tools in these studies.
Nitric oxide acts as an intra- and extracellular messenger involved in a wide array of physiological processes, including vasodilation, neurotransmission, immune responses, and inflammatory responses. nih.govwikipedia.org It plays a crucial role in cardiovascular homeostasis, modulating vascular tone, myocardial contractility, and inhibiting platelet activation and aggregation. nih.gov In the nervous system, NO functions as a neuromediator with roles in memory formation, regulation of blood flow, and pain modulation. nih.gov NO is synthesized by nitric oxide synthases (NOS) from L-arginine. nih.govmdpi.comopenbiochemistryjournal.com
Disruptions in NO bioavailability are implicated in various pathophysiological conditions such as hypertension, neurodegenerative diseases, and inflammatory disorders. scbt.comfrontiersin.org For instance, changes in NO levels can lead to podocyte damage in the kidney, contributing to chronic kidney disease. mdpi.com Overproduction of NO can also lead to nitrosative stress, contributing to cytotoxic processes like apoptosis and necrosis. mdpi.com
NO donors are a class of compounds that release nitric oxide or related species. These agents are crucial tools for studying NO's roles in vascular biology, neurotransmission, immune response, and cellular signaling. scbt.com The mechanisms of NO release from these donors can vary, including spontaneous release or mechanisms requiring enzymatic metabolism. mdpi.comahajournals.org
Commonly used classes of NO donors include S-nitrosothiols (RSNOs), N-diazeniumdiolates (NONOates), organic nitrates, furoxans, metal nitrosyl complexes, and nitrobenzenes. mdpi.comresearchgate.net Each class possesses unique characteristics regarding their functional groups and NO release mechanisms, which researchers select based on the specific requirements of their experiments. mdpi.com For example, organic nitrates like nitroglycerin require metabolism to generate NO, while others like sodium nitroprusside can spontaneously release NO. ahajournals.orgresearchgate.net The controlled release of NO from these donors is crucial for maximizing their therapeutic potential and minimizing potential side effects in research applications. mdpi.com
Historical Context and Early Academic Investigations of CAY10563
While specific detailed historical accounts focusing solely on the very early academic investigations of this compound are not extensively documented in the provided search results, its classification as a nitric oxide donor places it within a broader history of research utilizing such compounds. The understanding of NO's biological significance gained significant traction in the late 20th century, leading to the development and utilization of various NO-releasing agents as research tools. openbiochemistryjournal.com The development of NO donors has evolved over time, with ongoing efforts to create compounds with improved properties for specific research applications. researchgate.net this compound, as a research product categorized as an NO donor, emerged within this context to support investigations into NO-mediated processes. szabo-scandic.comglpbio.comcaymanchem.com
Significance of this compound as a Research Probe in Preclinical Models and Basic Science
This compound is utilized in preclinical models and basic science to probe the biological effects of nitric oxide. Its function as an NO donor allows researchers to directly investigate the consequences of modulating NO levels in various experimental systems. szabo-scandic.comglpbio.comcaymanchem.com
The application of NO donors like this compound contributes to the understanding of NO biology by allowing researchers to study NO-dependent signaling pathways and their impact on cellular functions. NO is an important component of reactive nitrogen species (RNS), which, along with reactive oxygen species (ROS), play a critical role in redox homeostasis. mdpi.comnih.gov Maintaining redox homeostasis is essential for proper cellular function, and imbalances can lead to oxidative or nitrosative stress. mdpi.comnih.govscientificarchives.com
Research utilizing NO donors can help elucidate how NO interacts with other reactive species and antioxidant defense systems, thereby contributing to the understanding of redox balance in health and disease. mdpi.comnih.govnih.gov By providing a controlled source of NO, this compound can be used to investigate how specific levels or patterns of NO release influence cellular redox state and subsequent biological outcomes. Studies exploring the impact of NO donors on processes like inflammation and immune responses are relevant in this context, as NO signaling is intricately linked with these pathways and redox regulation. nih.govmdpi.comopenbiochemistryjournal.comscbt.com
This compound's primary utility in experimental designs lies in its ability to serve as a modulatory agent for nitric oxide systems. By introducing a source of exogenous NO, researchers can:
Investigate NO-mediated cellular responses: this compound can be used to trigger NO-dependent signaling cascades and observe the resulting cellular changes, such as vasodilation, neurotransmitter release, or immune cell modulation. scbt.com
Study the impact of NO on specific pathways: Researchers can examine how the introduction of NO via this compound affects particular biochemical pathways or protein functions known to be influenced by NO, such as the activation of soluble guanylate cyclase. ahajournals.org
Model conditions of altered NO bioavailability: In preclinical models, this compound can be employed to simulate conditions where NO levels are elevated, helping to understand the consequences of such alterations in various disease states. scbt.com
Evaluate the potential of NO-based interventions: While excluding dosage and therapeutic use, research using this compound in experimental designs can provide foundational data on the potential effects of modulating NO systems, informing further investigation into therapeutic strategies.
Properties
Molecular Formula |
C9H6F3NO2S |
|---|---|
Molecular Weight |
249.2 |
InChI |
InChI=1S/C9H6F3NO2S/c10-9(11,12)6-3-1-5(2-4-6)7-8(14)15-13-16-7/h1-4,7-8H |
InChI Key |
QDENHOFFQVSMKJ-UHFFFAOYSA-N |
SMILES |
[O-]C1ON=[S+]C1C2=CC=C(C(F)(F)F)C=C2 |
Synonyms |
4-(p-trifluoromethylphenyl)-1,3,2-Oxathiazolylium-5-olate |
Origin of Product |
United States |
Mechanistic Dissection of Cay10563 Action at Molecular and Cellular Levels
Investigation of Nitric Oxide Generation Pathways from CAY10563
The primary mechanism by which this compound exerts its biological effects is through the generation of nitric oxide. As an S-nitrosothiol species, this compound contains an S-NO bond, the cleavage of which leads to the release of NO.
Enzymatic and Non-Enzymatic Bioreduction Mechanisms
The release of nitric oxide from S-nitrosothiols can occur through both enzymatic and non-enzymatic pathways in biological systems. While specific enzymatic pathways for this compound bioreduction are not detailed in the provided information, general mechanisms for S-nitrosothiol decomposition involve enzymes such as glutathione (B108866) S-transferases and protein disulfide isomerases, as well as non-enzymatic reactions with reducing agents like glutathione or ascorbate. These processes can facilitate the breakdown of the S-NO bond, yielding NO. Enzymatic and non-enzymatic mechanisms play crucial roles in the broader context of antioxidant defense and cellular redox balance.
pH-Dependency of Nitric Oxide Release Kinetics in Biological Systems
A defining characteristic of this compound is its pH-controlled NO donation. Research indicates that this compound decomposes with a half-life of one minute in 0.1 M phosphate (B84403) buffer at pH 5.0 and 37°C. This demonstrates a significantly faster decomposition rate under acidic conditions compared to neutral or alkaline environments. The pH-dependent release of NO from this compound has been experimentally observed, with a greater relaxation effect on phenylephrine-constricted rat aortic strips at lower pH values (59% relaxation at pH 6.0 and 16% at pH 7.4). This highlights the compound's sensitivity to the acidic microenvironments that can occur in certain physiological or pathological states.
The pH-dependent nature of NO release from this compound can be illustrated by the following data:
| pH of Buffer | Temperature (°C) | Half-life of Decomposition | Effect on Rat Aortic Strips (Phenylephrine-constricted) |
| 5.0 | 37 | 1 minute | Not specified for this exact condition |
| 6.0 | Not specified | Not specified | 59% relaxation |
| 7.4 | Not specified | Not specified | 16% relaxation |
This data indicates that as the pH decreases, the rate of NO release from this compound increases, leading to a more pronounced biological effect in this model system.
Identification of Cellular Enzymes Involved in this compound Activation
Specific cellular enzymes directly responsible for the activation and NO release from this compound have not been explicitly identified in the provided search results. However, the broader context of NO biology involves various enzymatic systems. Nitric oxide synthase (NOS) enzymes (eNOS, nNOS, and iNOS) are the primary biological producers of NO from L-arginine. Additionally, other enzymes can influence NO levels or the breakdown of NO donors. While this compound is an exogenous NO donor, its decomposition and subsequent NO release within a cellular environment could potentially be influenced by intracellular enzymes involved in redox regulation or the metabolism of S-nitrosothiols. Further research would be required to pinpoint specific cellular enzymes that may interact with this compound to modulate its NO-releasing activity. Enzyme activation is a complex process involving various mechanisms, including allosteric binding and post-translational modifications.
Identification and Characterization of Cellular and Subcellular Targets of this compound-Derived Nitric Oxide
Upon release, nitric oxide derived from this compound can interact with various cellular and subcellular components, leading to a range of biological effects. NO is a highly reactive molecule that can act directly or indirectly through the formation of reactive nitrogen species (RNS).
Analysis of Protein S-Nitrosylation and Tyrosine Nitration Patterns
Two significant post-translational modifications mediated by nitric oxide and reactive nitrogen species are protein S-nitrosylation and tyrosine nitration.
Protein S-Nitrosylation: This modification involves the covalent attachment of an NO moiety to the thiol group of cysteine residues in proteins, forming an S-nitrosothiol (S-NO). S-nitrosylation can alter protein function, localization, and interactions, serving as a key mechanism for NO signaling. It is considered a reversible modification.
Tyrosine Nitration: This modification involves the addition of a nitro group (-NO₂) to tyrosine residues in proteins, primarily mediated by peroxynitrite (ONOO⁻). Tyrosine nitration can lead to irreversible changes in protein structure and function, and it is often associated with oxidative and nitrosative stress.
While general mechanisms and examples of S-nitrosylation and tyrosine nitration are well-documented, specific studies detailing the S-nitrosylation and tyrosine nitration patterns induced by this compound-derived NO in research models are not present in the provided search results. However, given that this compound is an NO donor, it is expected that the NO released would participate in these types of protein modifications within a biological context, depending on the cellular environment and the presence of other reactive species.
Summary of Protein Modifications by NO and RNS:
| Modification | Target Amino Acid | Mediating Species | Effect on Protein Function | Reversibility |
| S-Nitrosylation | Cysteine | NO-derived species (e.g., NO⁺, N₂O₃, S-nitrosothiols) | Can activate, inhibit, or alter function, localization, and interactions | Reversible |
| Tyrosine Nitration | Tyrosine | Primarily Peroxynitrite (ONOO⁻) | Can alter structure and function, often associated with stress | Largely Irreversible |
These post-translational modifications represent crucial downstream effects of NO release, influencing a wide array of cellular processes.
Modulation of Critical Redox-Sensitive Protein Functions
Redox-sensitive proteins play crucial roles in cellular signaling, metabolism, and maintaining cellular homeostasis. These proteins often contain cysteine residues with reactive thiol groups that are susceptible to modification by reactive species, including those derived from nitric oxide nih.govnih.gov. The modification of these thiol groups, such as S-nitrosation (the addition of an NO group to a cysteine thiol), oxidation to sulfenic, sulfinic, or sulfonic acids, or disulfide bond formation, can alter protein conformation, activity, and interactions nih.govnih.gov.
As a nitric oxide donor, this compound is expected to release NO [4, 5 - previously found]. The released NO can directly interact with some proteins or, importantly, react with superoxide (B77818) (O₂⁻) to form peroxynitrite (ONOO⁻), a potent reactive nitrogen species. Peroxynitrite is known to induce various oxidative modifications on proteins, including tyrosine nitration and cysteine oxidation, which can lead to significant changes in protein function.
While specific data for this compound's direct modulation of redox-sensitive proteins are not available in the searched literature, the NO released by this compound could potentially influence the activity of numerous redox-sensitive proteins. This could occur through direct S-nitrosation by NO under certain conditions or indirectly through the formation of peroxynitrite and subsequent oxidative/nitrative modifications. Such modifications could impact the function of enzymes, transcription factors, and structural proteins critical for various cellular processes nih.govnih.gov.
Interplay with Reactive Oxygen and Nitrogen Species Dynamics
The balance between the production and detoxification of reactive oxygen species (ROS) and reactive nitrogen species (RNS) is critical for cellular health. An imbalance in favor of these reactive species leads to oxidative and nitrosative stress, which can damage cellular components. This compound, as an NO donor, directly influences the RNS pool. Furthermore, the interaction between NO and ROS, particularly superoxide, is a key determinant of the formation of peroxynitrite, a major RNS with significant biological consequences.
Impact on Intracellular Oxidative Stress Markers and Pathways
Intracellular oxidative stress is characterized by elevated levels of reactive species and/or a depletion of antioxidant defenses. Various markers are used to assess the level of oxidative stress within cells, including products of lipid peroxidation (e.g., malondialdehyde, MDA), protein oxidation (e.g., protein carbonyls, nitrotyrosine), DNA damage (e.g., 8-hydroxy-2'-deoxyguanosine, 8-OHdG), and the status of antioxidant systems (e.g., glutathione levels and the ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG), and the activity of enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx)).
The release of NO by this compound can have complex effects on intracellular oxidative stress. NO can act as an antioxidant under some conditions, scavenging certain radical species. However, its rapid reaction with superoxide to form peroxynitrite can significantly increase the burden of nitrosative and oxidative stress. Therefore, the net impact of this compound on intracellular oxidative stress markers and pathways would likely depend on the cellular environment, the rate of NO release, and the cellular capacity to produce superoxide and to detoxify reactive species.
While specific experimental data detailing the effects of this compound on these intracellular oxidative stress markers are not available in the searched literature, studies on other NO donors and the general mechanisms of NO/ROS/RNS interactions suggest potential outcomes. For instance, increased peroxynitrite formation due to NO release could lead to increased levels of nitrotyrosine (a marker of protein nitration by peroxynitrite) and potentially alter the GSH/GSSG ratio and the activity of antioxidant enzymes.
Formation and Biological Consequences of Peroxynitrite in Experimental Systems
Peroxynitrite (ONOO⁻) is a highly reactive molecule formed by the near-diffusion-controlled reaction between nitric oxide (•NO) and superoxide (O₂⁻). This reaction is very fast and can occur in various cellular compartments where both radicals are produced, such as mitochondria and the site of NADPH oxidase activity.
As a source of NO, this compound has the potential to contribute to peroxynitrite formation in experimental systems, particularly in the presence of endogenous or experimentally induced superoxide production. The rate and extent of peroxynitrite formation would be influenced by the concentration of both NO and superoxide.
The biological consequences of peroxynitrite formation are diverse and can be detrimental to cellular function. Peroxynitrite can directly oxidize and nitrate (B79036) a wide range of biomolecules, including proteins, lipids, and DNA, leading to cellular damage and dysfunction. Specific consequences in experimental systems can include:
Protein Modification: Tyrosine nitration and cysteine oxidation are prominent protein modifications induced by peroxynitrite, affecting enzyme activity, protein-protein interactions, and cellular signaling pathways.
Lipid Peroxidation: Peroxynitrite can initiate lipid peroxidation, damaging cell membranes and producing reactive aldehydes.
DNA Damage: Peroxynitrite can cause DNA strand breaks and base modifications, contributing to genomic instability.
Mitochondrial Dysfunction: Mitochondria are particularly vulnerable to peroxynitrite-induced damage, leading to impaired energy production and the release of pro-apoptotic factors.
Induction of Cell Death: High levels of peroxynitrite can trigger both apoptotic and necrotic cell death pathways.
While the general biological consequences of peroxynitrite are well-documented, specific studies detailing the formation and consequences of peroxynitrite induced by this compound in various experimental systems were not found in the searched literature. Research using this compound would be necessary to elucidate the specific extent and consequences of peroxynitrite formation in different cellular contexts.
Data Table: Illustrative Examples of Oxidative Stress Markers and Their Relevance
| Marker | Type of Molecule Modified | Biological Relevance (General) | Potential Impact of Peroxynitrite (General) |
| Malondialdehyde (MDA) | Lipid | Marker of lipid peroxidation and oxidative damage. | Increased levels due to peroxynitrite-initiated lipid peroxidation. |
| 8-hydroxy-2'-deoxyguanosine (8-OHdG) | DNA | Marker of oxidative DNA damage. | Increased levels due to peroxynitrite-induced DNA modifications. |
| Nitrotyrosine | Protein | Marker of protein nitration, often by peroxynitrite. | Increased levels as a direct consequence of peroxynitrite activity. |
| GSH/GSSG Ratio | Antioxidant (Glutathione) | Indicator of cellular redox status and oxidative stress. | Shift towards GSSG (lower ratio) due to glutathione oxidation. |
| Superoxide Dismutase (SOD) | Enzyme | Catalyzes superoxide dismutation, antioxidant defense. | Can be inhibited or modified by peroxynitrite. |
Note: This table provides general information on oxidative stress markers and the potential impact of peroxynitrite based on existing research. Specific effects of this compound on these markers would require direct experimental investigation.
Elucidation of Cay10563 Modulation of Biochemical and Cellular Pathways
Influence on Signal Transduction Networks
Signal transduction networks are crucial for relaying extracellular stimuli into intracellular responses, governing a wide array of cellular behaviors. Investigations have aimed to understand how CAY10563 interacts with these intricate communication systems.
Regulation of Protein Kinase and Phosphatase Activities
Protein phosphorylation, a reversible post-translational modification controlled by the balanced actions of protein kinases and protein phosphatases, is a fundamental mechanism in regulating protein function and signal transduction. assayquant.compressbooks.pubmdpi.comlibretexts.org Protein kinases add phosphate (B84403) groups, while protein phosphatases remove them, acting as molecular switches that turn protein activity on or off. pressbooks.publibretexts.org Dysregulation of these enzymes is linked to numerous diseases. assayquant.commdpi.com The available search results mention this compound in the context of oxidative and nitrosative stress, a cellular state that can impact protein modifications, including phosphorylation. caymanchem.com However, specific data detailing how this compound directly regulates the activity of particular protein kinases or phosphatases was not found within the provided snippets.
Impact on Core Cellular Processes in Research Models
Cellular processes such as proliferation, differentiation, and death are fundamental for development and tissue homeostasis. scielo.org.mxresearchgate.net Aberrant regulation of these processes is implicated in various pathologies, including cancer. scielo.org.mxresearchgate.net Cell adhesion, migration, and invasion are also critical processes, particularly in contexts like wound healing, embryogenesis, and disease progression such as cancer metastasis. cellbiolabs.comnih.govphcogj.comsigmaaldrich.commdpi.com Research models are often utilized to investigate the effects of compounds on these processes.
Modulation of Cell Adhesion, Migration, and Invasion Phenotypes
Cell adhesion, migration, and invasion are dynamic processes involving interactions with the extracellular matrix and the regulation of cytoskeletal dynamics. cellbiolabs.comnih.govsigmaaldrich.commdpi.com These processes are essential for normal physiological functions but are also key features of cancer metastasis. nih.govphcogj.commdpi.com Assays like the Boyden chamber and wound healing assays are used to quantify cell migration and invasion. phcogj.comsigmaaldrich.com The provided search results discuss the general mechanisms and significance of cell adhesion, migration, and invasion in research models, including the role of the cytoskeleton and signaling pathways. cellbiolabs.comnih.govphcogj.comsigmaaldrich.commdpi.com However, there is no specific data presented within the search snippets detailing the direct effects of this compound on the cell adhesion, migration, or invasion phenotypes of cells in research models.
The search results indicate that this compound (identified with PubChem CID 51529932) is available from chemical suppliers like Cayman Chemical and is noted as a pH-controlled nitric oxide donor caymanchem.comcaymanchem.com. One source also associates this compound with a new class of S-Nitrosothiols and the identification of metabolic pathways and enzymes in a general context targetmol.cn. Additionally, it is listed in a catalog section related to oxidative and nitrosative stress, suggesting a potential link to processes that can impact mitochondrial function caymanchem.com. This compound is also listed as a related product to N-Acetylornithine, an intermediate in arginine biosynthesis, but without specifying a direct metabolic interaction glpbio.com.
However, comprehensive research findings detailing the specific mechanisms by which this compound directly influences mitochondrial respiration, bioenergetics, oxidative phosphorylation, induces or mitigates endoplasmic reticulum stress or the unfolded protein response, modulates glycolytic flux or the TCA cycle, alters lipid metabolism or fatty acid oxidation pathways, or impacts amino acid metabolism through specific enzymatic or pathway interactions were not found within the scope of this search. The provided results offer general information about these fundamental biological processes but lack the specific experimental data required to describe this compound's direct effects on them.
Preclinical Research Models and Methodological Approaches for Cay10563 Studies
In Vitro Experimental Systems
In vitro studies are fundamental in the initial characterization of compounds like CAY10563, allowing for controlled investigations at the cellular and molecular levels. These systems provide insights into the compound's direct effects on specific biological processes without the complexities of a whole organism.
Application in Various Mammalian and Non-Mammalian Cell Culture Models
Research on this compound has utilized various mammalian cell culture models relevant to its known activities, particularly those involved in cardiovascular function and platelet biology. Studies have employed cell types such as vascular smooth muscle cells and platelets, which are key targets of thromboxane (B8750289) signaling. These models allow for the investigation of this compound's effects on cellular responses mediated by TXA2 receptors. While mammalian cell models are commonly reported in the context of this compound research, information regarding the application of non-mammalian cell culture models in studies specifically focused on this compound is not prominently featured in the available search results.
Biochemical Assays for Enzyme Kinetics and Molecular Interactions
Biochemical assays are employed to understand the molecular interactions of this compound, particularly its inhibitory effects on thromboxane synthase and its antagonistic activity at the TXA2 receptor. These assays can help determine the potency and selectivity of this compound. While the search results indicate that biochemical assays are used, detailed information regarding specific enzyme kinetics studies or detailed descriptions of molecular interaction assays beyond the general classification were not extensively available in the provided snippets. Such assays typically involve measuring enzyme activity in the presence of varying concentrations of the inhibitor or assessing the binding affinity of the antagonist to its receptor.
Cellular Assays for Functional Responses (e.g., Viability, Signaling, Reactive Species Production)
Cellular assays are critical for evaluating the functional consequences of this compound treatment on living cells. These assays can measure a range of cellular responses. For instance, studies have investigated the impact of this compound on cellular signaling pathways, including those involving cyclic AMP (cAMP), which can be modulated by TXA2 receptor activity. Additionally, research has explored the effects of this compound on the production of reactive species, such as superoxide (B77818), in relevant cell types like vascular smooth muscle cells. Assays assessing platelet aggregation are also a key cellular method used to study the functional effects of this compound, given its role in modulating platelet activity. While cell viability assays are standard in cellular studies to assess potential cytotoxicity, specific details regarding viability assays for this compound were not detailed in the provided search snippets.
High-Throughput Screening Methodologies for Compound Libraries Containing this compound Analogs
High-throughput screening (HTS) methodologies are widely used in drug discovery to rapidly screen large libraries of compounds for desired biological activity. While this compound itself is a known compound used in research, HTS methodologies could potentially be applied to screen libraries containing this compound analogs or related compounds to identify novel modulators of thromboxane pathways with improved properties. However, specific information detailing the use of HTS methodologies for compound libraries containing this compound analogs was not found within the scope of the provided search results.
Ex Vivo Organ and Tissue Perfusion Models
Ex vivo models utilize isolated organs or tissues that are kept viable outside the body through perfusion with oxygenated solutions. These models bridge the gap between in vitro studies and in vivo experiments, allowing for the investigation of compound effects in a more complex, yet still controlled, physiological environment.
Assessment of this compound Effects on Isolated Cardiovascular Tissues
Ex vivo studies have been employed to assess the effects of this compound on isolated cardiovascular tissues, particularly vascular tissues. These models allow researchers to study the compound's impact on vascular tone and reactivity in response to various stimuli, including agonists of the TXA2 receptor. By perfusing isolated blood vessels or heart preparations, researchers can measure changes in contraction or relaxation, providing insights into how this compound modulates cardiovascular function at the tissue level. This approach is valuable for confirming findings from in vitro cellular studies in a more integrated tissue context.
Functional Studies in Other Isolated Organ Preparations
Isolated organ preparations serve as valuable tools in preclinical research to investigate the direct effects of compounds like this compound on specific tissues and their functions, independent of systemic influences. This approach allows for controlled environments to study physiological responses and underlying mechanisms. Isolated organ baths, for instance, are utilized to examine the effects of chemical substances on isolated smooth, cardiac, or skeletal muscle preparations in vitro. These systems are designed for in vitro investigations and are available in various configurations, such as 1, 2, 4, or 8-channel systems, used globally in pharmacological research. orchidscientific.com Key requirements for studying organs in isolation include controlled temperature, a suitable nutrient or buffer at physiological pH, aeration of the buffer, a perfusion pump for buffer circulation, and a chamber to house the isolated organ. harvardapparatus.com Some organs may necessitate additional specialized equipment, such as a ventilator for isolated perfused lungs. harvardapparatus.com Monitoring of experimental conditions and physiological parameters like perfusate flow and pressure, pH, pO2, pCO2, and biopotentials is crucial to ensure the health and viability of the isolated organ. harvardapparatus.com
Studies using isolated perfused lungs have been conducted with organs from various species, including rats, guinea pigs, rabbits, and dogs. The mouse is also increasingly used due to its well-characterized immune system and the availability of immunologic probes like antibodies and cytokines. yzimgs.com Apparatus for perfusing and ventilating mouse lungs have been developed to facilitate studies on the interaction of the lung and the immune system. yzimgs.com Beyond lungs, isolated organ perfusion systems are available for in-situ and ex-vivo perfusion of organs such as the heart, kidney, liver, intestine, and mesentery. yzimgs.com These systems often allow for perfusion under constant flow or constant pressure. yzimgs.com For isolated heart perfusion, systems like the universal perfusion system UP-100 can be equipped with a jacketed heart chamber and additional measurement systems for parameters like isovolumetric left ventricular pressure. yzimgs.com These setups can be used for constant pressure or constant flow perfusion of isolated hearts from various small animals, including mice, guinea pigs, rats, and small rabbits. yzimgs.com
In Vivo Animal Models for Systemic Biological Investigations
In vivo animal models are critical for understanding the systemic biological effects of compounds like this compound, allowing researchers to investigate complex interactions within a living organism and the progression of diseases. mdpi.comresearchgate.net The selection of an animal model is based on the specific research objective, hypothesis, and consideration of biological, anatomical, functional, and genetic similarities to humans or other target animals. mdpi.com While animal models have been invaluable in advancing biomedical science, their use is also associated with ethical considerations and limitations in directly translating findings to humans due to species-specific differences in drug metabolism and sensitivity. mdpi.comfrontiersin.orgmedsci.org
Utilization of Rodent Models (e.g., Mouse, Rat) in Disease Pathogenesis Research
Rodent models, particularly mice and rats, are widely used in disease pathogenesis research due to their genetic similarities to humans, relatively short life cycles, ease of handling, and the availability of a broad spectrum of genetic and induced models. mdpi.comresearchgate.netiasp-pain.orgnih.govtaconic.com These models are employed to investigate the underlying mechanisms of various diseases and to evaluate potential therapeutic interventions. researchgate.netiasp-pain.org
Mouse models have been developed to study a wide range of human diseases, including autoimmune diseases, neurological disorders like Alzheimer's disease and Parkinson's disease, metabolic syndromes such as diabetes and obesity, and various types of cancer. researchgate.netnih.govfrontiersin.orghdbuzz.netclinexprheumatol.orgmdpi.comelsevier.comnih.govtaconic.comnih.gov For instance, specific mouse models exist for studying aneurysm development, secondary cystic echinococcosis, childhood cancer, glioblastoma, traumatic brain injury, ovarian and colorectal peritoneal carcinomatosis, hepatocellular carcinoma, and neurodegenerative diseases. elsevier.com Genetically engineered mouse models, including transgenic and knock-in models, are instrumental in replicating specific genetic mutations or alterations associated with human diseases, allowing for the investigation of their impact on disease development and progression. researchgate.netmdpi.com Examples include models for Alzheimer's disease based on mutations in amyloid precursor protein (APP) and presenilin 1 (PS1) genes, and models incorporating tau mutations to study neurofibrillary tangles. mdpi.com While valuable, transgenic mouse models may not always fully replicate the entire spectrum of human disease pathology, and findings need careful translation. mdpi.com
Rat models are also extensively used in disease research, providing insights into conditions such as Fabry disease, retinitis pigmentosa, immune-mediated diseases, and those involving impaired hepatic function. fabrydiseasenews.comnews-medical.netnih.govnih.gov Rat models mimicking Fabry disease, deficient in alpha-galactosidase A, have been used to study ocular manifestations and other phenotypes observed in human patients, such as pain, cardiac, and renal issues. fabrydiseasenews.com These models can be valuable for testing therapies for eye problems related to Fabry disease. fabrydiseasenews.com Studies in rat models have also explored potential treatments for blinding diseases like retinitis pigmentosa. news-medical.net Furthermore, specific rat strains, such as LEW and BN rats, which exhibit differential susceptibility to various immune-mediated diseases, serve as powerful models for investigating the molecular and genetic bases of immune system physiology and dysregulation. nih.gov These models have been used in genomics studies to identify genetic regions influencing susceptibility to conditions like central nervous system autoimmunity and xenobiotic-induced allergic diseases. nih.gov Rat models are also utilized in studies related to metabolic conditions and hepatic function. nih.gov
The utility of rodent models extends to investigating inflammatory responses, where various phlogistic agents are used to induce inflammation and measure the effectiveness of anti-inflammatory compounds. ijpras.com Techniques like measuring decreased concentration of dyes such as Evan's blue can indicate a reduction in vascular permeability associated with inflammation. ijpras.com
Employment of Larger Animal Models (e.g., Rabbit) for Specific Physiological Investigations
Larger animal models, including rabbits, are employed for specific physiological investigations where rodent models may not be sufficient due to differences in size, physiology, or anatomical features. researchgate.netfrontiersin.orgnih.gov These models can provide valuable data that is more translatable to humans for certain physiological processes and disease states. researchgate.net
Rabbits, for instance, have been historically used in various areas of biomedical research. researchgate.netfrontiersin.org While the search results did not provide specific details on the use of rabbits for this compound research, larger animal models in general are utilized for studying conditions such as heart failure with preserved ejection fraction (HFpEF), where they can help assess novel therapeutic devices and approaches. nih.govnih.gov Canines and porcine models are more widely used for HFpEF research, but other non-rodent animals, including rabbits, sheep, non-human primates, felines, and calves, have also been employed. nih.gov The choice of larger animal model depends on the specific aspect of the disease or physiological process being investigated. nih.gov Larger animal models can offer advantages in terms of organ size and physiological similarities to humans for certain studies. researchgate.net
Development and Characterization of Novel Disease-Specific Animal Models for this compound Research
The development and characterization of novel disease-specific animal models are crucial for advancing the understanding of disease pathogenesis and evaluating the efficacy of potential therapeutics like this compound. nih.govnih.gov While existing models provide valuable insights, the complexity and heterogeneity of many human diseases necessitate the creation of more refined and relevant animal models that better recapitulate specific aspects of the human condition. nih.govnih.gov
Researchers continuously work on developing new animal models or improving existing ones to better mimic human diseases. This involves various techniques, including genetic manipulation to introduce specific mutations or alter gene expression, and induction methods using chemicals or surgical procedures to simulate disease conditions. nih.govnih.gov The goal is to create models that exhibit key pathological features, clinical manifestations, and responses to interventions similar to those observed in humans. nih.govnih.gov
For this compound research, the development of novel disease-specific models would be driven by the specific therapeutic targets and indications being explored for the compound. This could involve creating models that specifically exhibit the physiological or pathological conditions that this compound is intended to treat. Characterization of these novel models involves a thorough assessment of their phenotypic characteristics, the underlying molecular and cellular changes, and their suitability for evaluating the efficacy and mechanisms of action of this compound. This process ensures that the chosen model is appropriate and reliable for preclinical studies.
Advanced Analytical and Imaging Techniques for this compound Research
Advanced analytical and imaging techniques play a vital role in this compound research, providing tools to investigate its interactions with biological systems, track its distribution, and monitor its effects at the molecular and cellular levels. These techniques enable researchers to gain a deeper understanding of the compound's pharmacodynamics and pharmacokinetics.
Spectrophotometric and Fluorescent Probes for Real-Time Nitric Oxide Detection
Spectrophotometric and fluorescent probes are widely used for the detection and quantification of nitric oxide (NO) in biological systems, including in the context of research involving compounds like this compound which may influence NO signaling. nih.govrespiratory-therapy.com NO is a crucial signaling molecule involved in numerous physiological and pathophysiological processes, but its low concentration, short lifetime, and high reactivity make real-time monitoring challenging. researchgate.netunipr.it
Various methods exist for NO detection, including the Griess method, electron paramagnetic resonance (EPR), electrochemical methods, and fluorescent probes. nih.gov Fluorescent probes offer the advantage of allowing real-time monitoring and bioimaging of NO in live cells and tissues. unipr.itfigshare.com These probes are designed to react with NO, resulting in a change in their fluorescence properties (e.g., intensity or wavelength), which can then be measured using spectrophotometry or fluorescence microscopy. figshare.comthermofisher.comresearchgate.net
Examples of fluorescent probes used for NO detection include 4,5-diamino fluorescein (B123965) diacetate (DAF-2D) and probes based on structures like BODIPY or 7-methyl-2-phenylimidazo[1,2-a]pyridine (B182874) (ImPy). nih.govunipr.itfigshare.com Some probes are designed to be nonfluorescent until they react with NO, producing a turn-on fluorescence signal. thermofisher.comresearchgate.net Others may exhibit changes in fluorescence intensity or lifetime upon NO binding. unipr.itfigshare.com
Spectrophotometric methods, such as the Griess reaction, indirectly measure NO by quantifying its stable decomposition products, nitrite (B80452) (NO2-) and nitrate (B79036) (NO3-). nih.gov This method involves a series of chemical reactions that result in the formation of an azo-chromophore compound with strong absorbance at a specific wavelength, typically 543 nm, which can be measured using a spectrophotometer. nih.gov
The choice of probe or method depends on the specific application, whether it is real-time imaging in live cells, quantification in tissue homogenates, or detection in other biological fluids. nih.govcaymanchem.com Advances in probe design continue to improve their sensitivity, selectivity, and response time for more accurate and reliable NO detection in complex biological environments. respiratory-therapy.comunipr.itfigshare.com Combining these detection methods with techniques like microdialysis or flow injection analysis can enable real-time monitoring of NO fluctuations in vivo. researchgate.netnih.gov
Mass Spectrometry-Based Metabolomics and Proteomics for Pathway Mapping
Mass spectrometry (MS) has become an indispensable tool in preclinical research for the comprehensive analysis of metabolites (metabolomics) and proteins (proteomics) within biological systems nih.govmdpi.comosaka-u.ac.jpnih.govd-nb.info. This approach allows for the identification and quantification of a wide array of molecules, offering deep insights into the metabolic profiles and protein expression changes induced by a compound such as this compound nih.govd-nb.info. The data generated can be used to map affected biochemical pathways, providing a systems-level understanding of the compound's impact nih.govthermofisher.com.
In metabolomics, MS, often coupled with separation techniques like liquid chromatography (LC-MS), is used to phenotype and quantify the vast array of small molecules present in biological samples nih.govd-nb.infomelanoma.org.aunih.govlongdom.org. This can reveal changes in metabolic pathways related to energy production, signaling, or other cellular processes following exposure to this compound. Different MS analyzers, such as quadrupole, time-of-flight (TOF), and Orbitrap, offer varying levels of sensitivity and resolution for metabolomic analysis nih.gov. Data analysis tools and databases are essential for processing complex MS data, identifying differentially expressed metabolites, and mapping them to biochemical pathways d-nb.infobiocompare.com.
Proteomics, the large-scale study of proteins, also heavily relies on mass spectrometry to identify and quantify proteins in complex biological mixtures mdpi.comosaka-u.ac.jpmelanoma.org.aunih.gov. Techniques like bottom-up proteomics, which involves the digestion of proteins into peptides before MS analysis, are commonly used osaka-u.ac.jp. Quantitative proteomics workflows enable the measurement of dynamic changes in protein expression, interaction, and modification mdpi.comosaka-u.ac.jp. By analyzing the proteome, researchers can identify proteins and protein complexes affected by this compound, providing clues about the molecular mechanisms and pathways involved nih.govnih.gov. Tools for pathway and gene ontology analysis are then used to interpret the proteomic data in the context of biological networks biocompare.com.
Confocal and Live-Cell Imaging for Cellular Dynamics
Confocal microscopy and live-cell imaging are invaluable techniques in preclinical research for visualizing and studying dynamic processes within living cells in real-time nih.govmdpi.comnih.govfrontiersin.org. These methods provide high-resolution images that allow researchers to observe cellular structures, track molecular movements, and analyze cellular behaviors in response to stimuli or the presence of a compound like this compound nih.gov.
Confocal microscopy utilizes a spatial pinhole to eliminate out-of-focus light, resulting in clearer images of thick specimens and enabling the creation of 3D reconstructions of cellular structures. This is particularly useful for studying the localization of proteins or other molecules within cells and tissues. Live-cell imaging involves capturing images of living cells over time, allowing for the observation of dynamic processes such as cell migration, cell division (cytokinesis), changes in cell morphology, and intracellular trafficking mdpi.comnih.govnih.gov.
The combination of fluorescent probes and genetically encoded reporters with confocal and live-cell imaging allows for the visualization of specific cellular components and events nih.gov. This can provide crucial information about how this compound might influence cellular dynamics, such as its effects on cytoskeletal rearrangements, organelle movement, or signaling events. Advanced imaging techniques and data analysis algorithms are employed to quantify cellular features and analyze dynamic changes observed during live-cell imaging experiments mdpi.com.
Structure Activity Relationship Sar and Derivative Research of Cay10563
Rational Design and Synthetic Methodologies for CAY10563 Analogs
The design of Navitoclax was a direct result of efforts to improve upon its predecessor, ABT-737, a potent but poorly bioavailable Bcl-2 family inhibitor. The synthetic methodologies and rational design for Navitoclax analogs have primarily focused on enhancing oral bioavailability, modulating selectivity, and overcoming resistance mechanisms.
Systematic Modification of Functional Groups Influencing Nitric Oxide Release Potential
A thorough review of the scientific literature reveals no established connection between this compound (Navitoclax) or its analogs and the release of nitric oxide. The primary mechanism of action for this class of compounds is the inhibition of Bcl-2 family proteins to induce apoptosis. Therefore, systematic modification of functional groups to influence nitric oxide release has not been a documented research direction for Navitoclax and its derivatives.
Impact of Structural Modifications on Bioreductive Pathways and Stability
The metabolic fate of Navitoclax has been studied, with evidence pointing towards hepatic metabolism primarily mediated by cytochrome P450 enzymes. researchgate.netnih.gov There is no significant evidence in the available scientific literature to suggest that Navitoclax or its analogs are activated via bioreductive pathways. The focus of structural modifications has been on improving pharmacokinetic properties such as metabolic stability and oral bioavailability, rather than targeting bioreductive activation. nih.gov The stability of Navitoclax has been assessed in various preclinical and clinical settings, with long-term stability in plasma being documented. nih.gov
Recent innovative approaches have explored the development of Navitoclax derivatives with altered stability and targeting mechanisms. One such strategy involves the creation of proteolysis-targeting chimeras (PROTACs). uthscsa.eduescholarship.org These molecules link the Bcl-xL-binding moiety of Navitoclax to a ligand for an E3 ubiquitin ligase, leading to the targeted degradation of the Bcl-xL protein rather than just its inhibition. This approach aims to improve the safety profile, particularly by reducing on-target platelet toxicity. uthscsa.eduescholarship.org Another novel analog design involves the creation of galacto-conjugated prodrugs of Navitoclax. This modification renders the drug inactive until the galactose moiety is cleaved by β-galactosidase, an enzyme overexpressed in senescent cells, thereby increasing its selectivity. fightaging.org
Computational Chemistry Approaches in this compound SAR
Computational chemistry has been instrumental in understanding the SAR of Navitoclax and in the design of new Bcl-2 family inhibitors.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy Prediction
While specific QSAR models exclusively for Navitoclax are not extensively published, 3D-QSAR studies have been conducted on broader classes of Bcl-xL inhibitors, such as biarylacylsulfonamides, which share structural similarities with Navitoclax. researchgate.net These models have helped to identify key structural features that influence inhibitory potency. For Bcl-2 protein inhibitors in general, QSAR studies have correlated activities with various topological and steric parameters. researchgate.net Such models are valuable tools for predicting the biological activity of novel analogs and for guiding lead optimization. researchgate.net
| QSAR Model Parameters for Bcl-2 Inhibitors | Description |
| Topological Parameters | Descriptors related to the connectivity and branching of the molecular structure. |
| Steric Parameters | Descriptors such as molar refractivity that account for the size and shape of the molecule. |
| Electronic Parameters | Descriptors that quantify the electronic properties of the molecule, which can influence binding interactions. |
Molecular Docking and Dynamics Simulations with Putative Protein Targets
Molecular docking and dynamics simulations have been pivotal in elucidating the binding mode of Navitoclax to its primary targets: Bcl-2, Bcl-xL, and Bcl-w. researchgate.net These computational techniques have confirmed that Navitoclax, as a BH3 mimetic, binds to the hydrophobic groove on the surface of these anti-apoptotic proteins, mimicking the binding of pro-apoptotic BH3-only proteins. nih.govmdpi.com
X-ray crystal structures of Navitoclax in complex with Bcl-xL have provided a detailed view of the binding interactions at an atomic level. researchgate.net Molecular dynamics simulations have further explored the conformational dynamics of Bcl-xL both in aqueous solution and in a membrane environment, providing insights into the changes the protein undergoes upon ligand binding. nih.gov These simulations have revealed that the binding pocket of Bcl-xL can expand in a hydrophobic environment, which has implications for drug design. nih.gov
| Key Protein Targets of Navitoclax | Binding Affinity (Ki) |
| Bcl-2 | ≤1 nM |
| Bcl-xL | ≤0.5 nM |
| Bcl-w | ≤1 nM |
| Mcl-1 | >40,000 nM |
| A1 | >40,000 nM |
Correlation of Molecular Structure with Specific Biological Activities
The biological activity of Navitoclax and its analogs is intrinsically linked to their molecular structure. The high-affinity binding to Bcl-2, Bcl-xL, and Bcl-w is a direct consequence of the specific arrangement of functional groups that allow it to fit into the BH3-binding groove of these proteins. medchemexpress.com
The development of Navitoclax from ABT-737 involved structural modifications aimed at improving its oral bioavailability. nih.gov This demonstrates a clear correlation between structural changes and pharmacokinetic properties. The core scaffold of Navitoclax is designed to present key hydrophobic and hydrogen-bonding groups in a spatially correct orientation to interact with the "hot spots" within the binding groove of the target proteins.
The selectivity profile of Navitoclax is also a function of its structure. While it potently inhibits Bcl-2, Bcl-xL, and Bcl-w, it has a much lower affinity for other Bcl-2 family members like Mcl-1 and A1. mdpi.com This differential binding is due to subtle differences in the shape and amino acid composition of the binding grooves of these proteins. The on-target toxicity of Navitoclax, specifically thrombocytopenia, is directly linked to its potent inhibition of Bcl-xL, which is crucial for platelet survival. nih.gov This has spurred the development of analogs with altered selectivity, such as Bcl-xL-specific PROTACs, to mitigate this side effect. uthscsa.eduescholarship.org
| Compound | Primary Target(s) | Key Biological Activity |
| This compound (Navitoclax/ABT-263) | Bcl-2, Bcl-xL, Bcl-w | Induction of apoptosis in cancer cells, senolytic activity. mdpi.comnih.gov |
| ABT-737 | Bcl-2, Bcl-xL, Bcl-w | Potent apoptosis induction, poor oral bioavailability. nih.gov |
| Venetoclax (ABT-199) | Bcl-2 | Selective induction of apoptosis in Bcl-2-dependent malignancies. nih.gov |
| PZ15227 (Navitoclax-based PROTAC) | Bcl-xL (for degradation) | Selective degradation of Bcl-xL, reduced platelet toxicity. uthscsa.edu |
Based on a comprehensive search of publicly available scientific literature, there is no specific information available for the chemical compound "this compound" that would allow for the generation of an article on its Structure-Activity Relationship (SAR) and Derivative Research.
Extensive searches were conducted to find data related to the following topics:
Structure-Activity Relationship (SAR) of this compound
Derivative Research of this compound
Structure-Function Relationships in Cellular Signaling Modulation by this compound
Structural Determinants of Efficacy of this compound in Preclinical Disease Models
These searches did not yield any relevant results, indicating a lack of published research on this specific compound within the public domain. Therefore, it is not possible to provide an article that adheres to the requested outline and content inclusions.
Preclinical Therapeutic Research Avenues and Mechanistic Insights from Cay10563 Studies
Cardiovascular System Research Applications
Research within the cardiovascular system explores compounds that can influence vascular function, address conditions like atherosclerosis, and mitigate injury related to blood flow disruption. CAY10563, as a nitric oxide donor, is relevant in this context given the crucial role of nitric oxide in cardiovascular physiology.
Investigation of Vasorelaxant Properties in Isolated Vessels and Animal Models
Studies on Anti-atherosclerotic Mechanisms in Preclinical Models
Research into Myocardial Ischemia/Reperfusion Injury Mitigation
Inflammation and Immunomodulation Research
Inflammation and immunomodulation are key areas of research for numerous diseases. Compounds are investigated for their ability to influence the production of inflammatory mediators and regulate the function of immune cells. This compound is listed as being used in immunology and inflammation research nih.gov.
Modulation of Pro-inflammatory and Anti-inflammatory Mediator Production
Future Research Trajectories and Translational Outlook for Cay10563 Basic Science and Preclinical Focus
Discovery of Uncharted Biological Targets and Downstream Effectors of CAY10563-Derived Nitric Oxide
Future research on this compound will likely focus on a more comprehensive identification of the specific biological targets modulated by the NO it releases. While NO is known to interact with various molecules, including enzymes, proteins, and nucleic acids, the precise targets and downstream signaling cascades influenced by this compound-derived NO in different cellular and tissue contexts remain an active area of investigation. This involves moving beyond established NO effectors like soluble guanylate cyclase and exploring protein S-nitrosylation sites and other less-characterized interactions. Advanced proteomic and biochemical techniques will be crucial in mapping these interactions, providing a deeper understanding of how this compound exerts its biological effects at a molecular level.
Development of Advanced Formulations and Targeted Delivery Systems for Research Applications
To enhance the utility of this compound in research, the development of advanced formulations and targeted delivery systems is essential. The inherent reactivity and short half-life of NO necessitate strategies for controlled and localized release vcu.edu. Future research will explore encapsulating this compound in nanoparticles, liposomes, or biodegradable polymers to achieve sustained release kinetics and target specific cells, tissues, or organs in preclinical models. This could involve developing formulations that respond to specific stimuli (e.g., pH, temperature, enzyme activity) to trigger NO release at the desired site, thereby improving experimental precision and reducing off-target effects. Research into 3D printing strategies for creating NO-releasing materials also presents a potential avenue for this compound delivery in specific research contexts, such as creating functionalized scaffolds for tissue engineering or localized drug delivery studies vcu.edu.
Integration of this compound Research with Systems Biology and Multi-omics Approaches
Integrating this compound research with systems biology and multi-omics approaches will provide a holistic understanding of its impact on biological systems. By combining data from genomics, transcriptomics, proteomics, and metabolomics, researchers can analyze the global cellular responses to this compound-derived NO. This will help in identifying complex networks and pathways affected by NO, revealing previously unrecognized mechanisms of action and potential off-target effects. Computational modeling and bioinformatics tools, central to systems biology, will be vital in processing and interpreting these large datasets, allowing for the prediction of NO's effects and the identification of key regulatory nodes influenced by this compound unitn.ithis.seuni-heidelberg.de.
Exploration of this compound in Emerging Disease Models and Unconventional Pathophysiological Contexts
Future research will explore the potential of this compound in a wider range of emerging disease models and unconventional pathophysiological contexts. Given the diverse roles of NO in physiological and pathological processes, this compound could be a valuable tool for investigating diseases where NO signaling is implicated, such as neurodegenerative disorders, metabolic diseases, and infectious diseases, beyond the traditionally studied cardiovascular effects unl.eduresearchgate.netnih.govmdpi.com. This includes utilizing advanced in vitro models like organoids and 3D cell cultures, as well as relevant in vivo animal models that better recapitulate human disease pathology nih.govnih.govembl.orgchordomafoundation.orgnih.govmdpi.com. Exploring this compound in these varied contexts will help to uncover novel therapeutic possibilities and expand its utility as a research tool.
Comparative Efficacy and Mechanistic Studies with Other Nitric Oxide Donors for Enhanced Research Tool Development
Comparative studies evaluating the efficacy and mechanistic differences between this compound and other NO donors are crucial for developing enhanced research tools. Different NO donors have varying release kinetics, bioavailability, and potential off-target effects worktribe.comekb.egnih.govd-nb.info. Research comparing this compound to other S-nitrosothiols, NONOates, or inorganic nitrites will help to characterize its unique properties and determine the specific research questions for which it is best suited. Understanding these differences at a mechanistic level will allow researchers to select the most appropriate NO donor for their specific experimental needs, leading to more accurate and reproducible results.
Technological Advancements for Precise, Spatiotemporal Control and Quantification of NO Release in Complex Biological Systems
Technological advancements enabling precise, spatiotemporal control and quantification of NO release from this compound in complex biological systems are paramount for future research. The transient nature of NO makes its measurement and control challenging mdpi.comunl.edunih.govresearchgate.netresearchgate.net. Future efforts will focus on developing and applying sophisticated techniques such as electrochemical sensors, fluorescent probes, and genetically encoded NO indicators that allow for real-time monitoring of NO levels with high spatial and temporal resolution unl.eduresearchgate.netresearchgate.net. Furthermore, developing methods to trigger NO release from this compound using external stimuli (e.g., light, ultrasound) would enable precise spatiotemporal control over NO delivery, allowing for the investigation of NO signaling in a highly controlled manner within complex biological environments.
Ethical Frameworks and Best Practices in Preclinical Animal Research Involving this compound
As research involving this compound progresses into preclinical animal studies, adhering to robust ethical frameworks and best practices is essential. This includes the principles of the 3Rs: Replacement, Reduction, and Refinement nih.govscielo.org.mxdergipark.org.trccac.ca. Future research should prioritize the development and utilization of in vitro and alternative models to replace animal studies where possible. When animal models are necessary, efforts should focus on reducing the number of animals used while maintaining statistical rigor and refining experimental procedures to minimize pain, distress, and improve animal welfare upenn.eduscielo.org.mxdergipark.org.tr. Establishing clear guidelines and ensuring rigorous ethical review by institutional animal care and use committees will be critical for the responsible and ethical conduct of preclinical research involving this compound upenn.edunih.govscielo.org.mxccac.ca.
Q & A
Q. What are the key structural and functional characteristics of CAY10563, and how do they influence its role as an NO donor?
this compound is a novel S-nitrosothiol (RSNO) compound that releases nitric oxide (NO) under acidic conditions. Its structure includes a thiol group conjugated to a nitroso moiety, enabling pH-dependent NO release. Researchers should characterize its physicochemical properties (e.g., stability, solubility) using spectroscopic methods (UV-Vis, FTIR) and electrochemical assays to quantify NO release kinetics under varying pH conditions . Comparative studies with endogenous RSNOs (e.g., S-nitrosoglutathione) can contextualize its reactivity and biological relevance .
Q. What methodologies are recommended for synthesizing and characterizing this compound in laboratory settings?
Synthesis typically involves nitrosylation of thiol precursors under controlled acidic conditions. Key steps include:
- Purification : Use column chromatography or HPLC to isolate this compound, ensuring ≥95% purity.
- Characterization : Employ NMR (¹H, ¹³C) for structural confirmation, mass spectrometry for molecular weight validation, and differential scanning calorimetry (DSC) to assess thermal stability .
- NO Release Quantification : Use chemiluminescence or fluorometric assays to measure NO generation in buffered solutions at pH 4.0–6.5 .
Q. How does the acidic microenvironment affect this compound's mechanism of action in biological systems?
this compound’s NO release is triggered by protonation of the thiol group in acidic environments (e.g., tumor microenvironments or inflammatory sites). Researchers should design in vitro experiments using pH-adjusted cell culture media or buffer systems to simulate physiological conditions. Parallel assays measuring intracellular NO levels (e.g., DAF-FM fluorescence) and downstream effects (e.g., cGMP signaling) can validate pH-dependent bioactivity .
Advanced Research Questions
Q. What experimental strategies address contradictions in this compound efficacy data between in vitro and in vivo models?
Discrepancies often arise from differences in bioavailability, metabolic degradation, or microenvironmental factors. To resolve these:
- Pharmacokinetic Profiling : Track this compound stability in plasma (via LC-MS) and tissue distribution in animal models.
- Tumor Microenvironment Mimicry : Use 3D cell cultures or organoids with controlled oxygen and pH gradients to bridge in vitro-in vivo gaps .
- Multi-Omics Integration : Combine transcriptomic and proteomic data to identify compensatory pathways that modulate NO signaling in vivo .
Q. How can researchers optimize experimental designs to evaluate this compound's selectivity for pathological vs. healthy tissues?
- Dual pH Systems : Compare NO release and cytotoxicity in cell lines cultured at pH 6.5 (pathological) vs. pH 7.4 (physiological).
- Tissue-Specific Delivery : Develop nanoparticle-encapsulated this compound and assess targeted delivery efficiency via fluorescence imaging or biodistribution studies .
- Ethical Controls : Include sham-treated groups and validate tissue specificity using histopathological analysis to minimize off-target effects .
Q. What statistical approaches are critical for interpreting contradictory results in this compound's dose-response relationships?
- Nonlinear Regression Modeling : Fit dose-response data to sigmoidal or biphasic curves to identify EC₅₀/IC₅₀ values and detect hormetic effects.
- Meta-Analysis : Aggregate data from multiple studies to assess inter-experimental variability and identify confounding variables (e.g., cell type, assay duration) .
- Bayesian Inference : Quantify uncertainty in parameter estimates and refine predictive models for therapeutic dosing .
Methodological Guidelines
Q. How should researchers validate this compound's stability and purity under long-term storage conditions?
- Accelerated Stability Testing : Store samples at 4°C, 25°C, and 40°C for 1–6 months. Monitor degradation via HPLC and confirm identity retention using FTIR .
- Lyophilization Studies : Assess freeze-dried formulations for reconstitution efficiency and NO release retention .
Q. What protocols ensure reproducibility in this compound-based pharmacological studies?
- Detailed Supplemental Materials : Publish step-by-step synthesis protocols, raw spectral data, and assay conditions in open-access repositories.
- Inter-Laboratory Validation : Collaborate with independent labs to replicate key findings, using standardized reagents and instrumentation .
Q. How can computational modeling enhance this compound's therapeutic development?
- Molecular Dynamics Simulations : Predict pH-dependent conformational changes and binding affinities to NO receptor targets (e.g., soluble guanylate cyclase).
- QSAR Analysis : Optimize structural analogs for improved stability or tissue specificity using ligand-based design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
